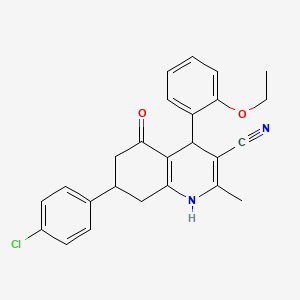![molecular formula C18H26N2O6 B5108855 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate](/img/structure/B5108855.png)
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and is a pyrrolidinone derivative that has been synthesized through a specific method.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate involves its interaction with the central nervous system. It has been found to act as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate has been found to have various biochemical and physiological effects. It has been found to have a significant impact on the central nervous system and has been shown to improve cognitive function and memory. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which make it potentially useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate in lab experiments include its potent analgesic and anesthetic effects, its potential use in the treatment of neurological disorders, and its antioxidant and anti-inflammatory properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for the study of 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate. One potential direction is the development of new drugs that are based on its structure and mechanism of action. Additionally, further research is needed to fully understand its potential applications in the treatment of neurological disorders and its antioxidant and anti-inflammatory properties. Finally, more research is needed to fully understand the potential toxicity of this compound and its impact on the environment.
Synthesis Methods
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate. This reaction produces 4-(4-methoxyphenyl)-3-buten-2-one, which is then reacted with N,N-dimethylpropylamine to produce 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-3-buten-2-one. Finally, this compound is reacted with oxalic acid to produce 1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2-pyrrolidinone oxalate has been extensively studied for its potential applications in various fields. It has been found to have a significant impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been studied for its potential use as an analgesic and anesthetic agent.
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c1-17(2)9-4-10-18-12-14(11-16(18)19)13-5-7-15(20-3)8-6-13;3-1(4)2(5)6/h5-8,14H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUXZKYXPPPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C2=CC=C(C=C2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)propyl]-4-(4-methoxyphenyl)pyrrolidin-2-one;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)

![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-ethoxybenzene](/img/structure/B5108827.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)

![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
![N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
